molecular formula C16H17FN4O B2952153 N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide CAS No. 2411302-93-5

N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide

Cat. No. B2952153
CAS RN: 2411302-93-5
M. Wt: 300.337
InChI Key: HCBCINWXKCIQPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein that plays a crucial role in the survival of cancer cells. ABT-199 has shown promising results in preclinical studies and clinical trials for the treatment of various hematological malignancies, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).

Mechanism of Action

N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide selectively binds to the hydrophobic groove of BCL-2, preventing its interaction with pro-apoptotic proteins such as BAX and BAK. This results in the activation of the intrinsic apoptotic pathway, leading to the death of cancer cells that depend on BCL-2 for survival. N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide has been shown to be highly specific for BCL-2, with minimal off-target effects on other anti-apoptotic proteins such as BCL-XL.
Biochemical and physiological effects:
N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide has been shown to induce apoptosis in cancer cells that depend on BCL-2 for survival, while sparing normal cells that express low levels of BCL-2. This selectivity is thought to be due to the high affinity of N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide for BCL-2, which allows it to effectively compete with pro-apoptotic proteins for binding to the hydrophobic groove of BCL-2. N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide has also been shown to sensitize cancer cells to other chemotherapeutic agents, potentially enhancing their efficacy.

Advantages and Limitations for Lab Experiments

N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide has several advantages for use in laboratory experiments, including its high potency and selectivity for BCL-2, as well as its ability to induce apoptosis in cancer cells. However, N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide can be expensive and difficult to synthesize, limiting its availability for some researchers. In addition, the selectivity of N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide for BCL-2 may limit its effectiveness in cancers that rely on other anti-apoptotic proteins for survival.

Future Directions

There are several future directions for the development of N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide and other BCL-2 inhibitors. One area of interest is the combination of N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide with other chemotherapeutic agents, with the goal of enhancing their efficacy and overcoming resistance mechanisms. Another area of research is the identification of biomarkers that can predict response to N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide, allowing for more personalized treatment approaches. Finally, the development of next-generation BCL-2 inhibitors with improved pharmacokinetic properties and selectivity profiles is an active area of research.

Synthesis Methods

N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide is synthesized through a multistep process that involves the coupling of a cyclobutyltriazole derivative with a fluoroaryl ketone, followed by the introduction of an enamide moiety. This synthetic route has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide has been extensively studied in preclinical models and clinical trials for the treatment of hematological malignancies. In preclinical studies, N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide has shown potent and selective activity against BCL-2-dependent cancer cells, inducing apoptosis and inhibiting tumor growth. Clinical trials have demonstrated the efficacy of N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide in the treatment of CLL and AML, with high response rates and durable remissions observed in patients with relapsed or refractory disease.

properties

IUPAC Name

N-[(1-cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O/c1-2-16(22)20(14-8-6-12(17)7-9-14)10-13-11-21(19-18-13)15-4-3-5-15/h2,6-9,11,15H,1,3-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBCINWXKCIQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(CC1=CN(N=N1)C2CCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.